Cas no 2034239-26-2 (1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide)

1,3,5-Trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a pyrazolo[1,5-a]pyridine moiety via a carboxamide bridge. Its structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The compound exhibits potential as a scaffold for kinase inhibitors or other targeted therapeutics due to its ability to engage in hydrogen bonding and π-π stacking interactions. Its well-defined synthetic route and stability under standard conditions enhance its utility in research applications. Further studies may explore its pharmacological properties and derivatization potential for drug discovery.
1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide structure
2034239-26-2 structure
Product name:1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide
CAS No:2034239-26-2
MF:C14H15N5O
MW:269.3018
CID:5347820

1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-trimethyl-N-pyrazolo[1,5-a]pyridin-5-ylpyrazole-4-carboxamide
    • 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide
    • 1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide
    • Inchi: 1S/C14H15N5O/c1-9-13(10(2)18(3)17-9)14(20)16-11-5-7-19-12(8-11)4-6-15-19/h4-8H,1-3H3,(H,16,20)
    • InChI Key: SEGLSSPOGSYDST-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C([H])([H])[H])=NN(C([H])([H])[H])C=1C([H])([H])[H])N([H])C1C([H])=C([H])N2C(=C([H])C([H])=N2)C=1[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 377
  • Topological Polar Surface Area: 64.2
  • XLogP3: 1

1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6512-0852-5mg
1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide
2034239-26-2
5mg
$103.5 2023-09-08
Life Chemicals
F6512-0852-2μmol
1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide
2034239-26-2
2μmol
$85.5 2023-09-08
Life Chemicals
F6512-0852-5μmol
1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide
2034239-26-2
5μmol
$94.5 2023-09-08
Life Chemicals
F6512-0852-2mg
1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide
2034239-26-2
2mg
$88.5 2023-09-08
Life Chemicals
F6512-0852-1mg
1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide
2034239-26-2
1mg
$81.0 2023-09-08
Life Chemicals
F6512-0852-3mg
1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide
2034239-26-2
3mg
$94.5 2023-09-08
Life Chemicals
F6512-0852-4mg
1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide
2034239-26-2
4mg
$99.0 2023-09-08

Additional information on 1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide

Introduction to 1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide (CAS No. 2034239-26-2)

The compound 1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide (CAS No. 2034239-26-2) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel heterocyclic scaffolds with potential therapeutic applications. This molecule, characterized by its intricate fused ring system, has garnered attention due to its structural complexity and the promising biological activities it exhibits. The presence of multiple nitrogen-containing rings not only contributes to its unique electronic properties but also opens up avenues for diverse interactions with biological targets.

In recent years, the exploration of pyrazole derivatives has been a cornerstone in drug discovery efforts. Pyrazole core structures are well-documented for their versatility and efficacy in modulating various biological pathways. The specific modification of 1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide with a pyrazolo[1,5-a]pyridine moiety introduces additional layers of complexity, enabling selective binding to target proteins. This structural feature is particularly intriguing as it combines the pharmacophoric elements of both pyrazole and pyridine rings, which are known for their role in drug-receptor interactions.

One of the most compelling aspects of this compound is its potential in oncology research. Studies have indicated that molecules with similar heterocyclic frameworks exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The N-{pyrazolo[1,5-a]pyridin-5-yl}- substituent in particular has been shown to enhance binding affinity to certain protein targets, making it a valuable scaffold for developing small-molecule inhibitors. Furthermore, the trimethyl groups at the 1,3,5 positions contribute to the compound's lipophilicity, which is often a critical factor in drug bioavailability and membrane permeability.

Recent advances in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies using 1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide have revealed promising interactions with various therapeutic targets. For instance, preliminary data suggest that this compound may interfere with the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Such findings align with the broader trend in oncology research toward developing selective kinase inhibitors as chemotherapeutic agents.

The synthesis of this compound also highlights the growing sophistication of synthetic methodologies in medicinal chemistry. The construction of the pyrazolo[1,5-a]pyridine core requires multi-step reactions that showcase the expertise of modern synthetic chemists. Techniques such as cross-coupling reactions and cyclization strategies have been employed to achieve the desired architecture efficiently and with high yields. These synthetic approaches not only facilitate the production of this compound but also serve as templates for designing other structurally related molecules.

Another area where this compound shows promise is in immunomodulation. Emerging research indicates that certain pyrazole derivatives can modulate immune responses by interacting with receptors and signaling pathways involved in inflammation and immune cell activation. The unique structural features of 1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide, particularly its ability to engage with both cellular and molecular targets, makes it a candidate for developing novel immunotherapeutic strategies.

In conclusion, 1,3,5-trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide (CAS No. 2034239-26-2) stands out as a versatile and promising scaffold in medicinal chemistry. Its complex heterocyclic structure and demonstrated biological activities position it as a valuable candidate for further investigation in therapeutic development. As research continues to uncover new applications for this compound and related derivatives, its significance in addressing complex diseases is expected to grow exponentially.

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